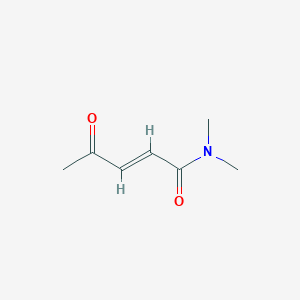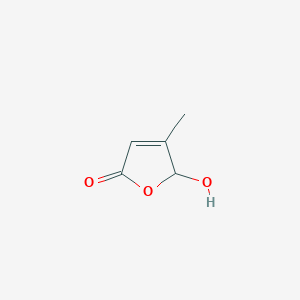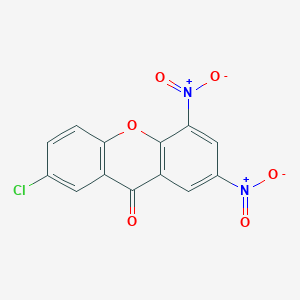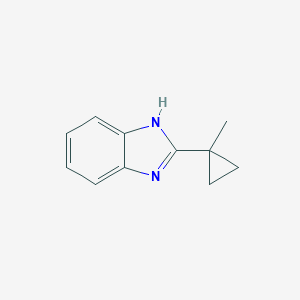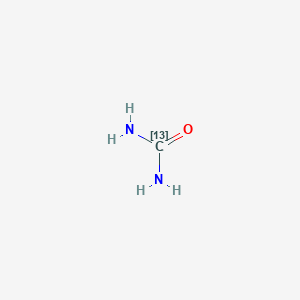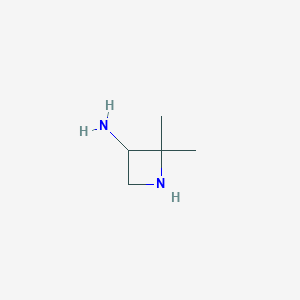
2,2-Dimethylazetidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylazetidin-3-amine is a compound that is structurally related to azetidines, which are four-membered nitrogen-containing heterocycles. The presence of two methyl groups at the 2-position and an amine group at the 3-position distinguishes this compound. Azetidines, including those with dimethyl substitutions, are of interest in the field of organic chemistry due to their presence in bioactive molecules and their potential use in the synthesis of various heterocyclic systems.
Synthesis Analysis
The synthesis of azetidine derivatives, such as 3,3-dimethylazetidines, can be achieved through an iodine-mediated intramolecular cyclization reaction of γ-prenylated amines. This method provides a highly diastereoselective route to the target molecules and represents a novel strategy for constructing the azetidine ring system, which is important in the synthesis of bioactive compounds .
Molecular Structure Analysis
While the specific molecular structure of 2,2-dimethylazetidin-3-amine is not detailed in the provided papers, the general structure of azetidines is characterized by a four-membered ring containing one nitrogen atom. The substitution pattern on the azetidine ring can significantly influence the compound's reactivity and stereochemistry, which is crucial for its application in organic synthesis.
Chemical Reactions Analysis
Azetidine derivatives can participate in various chemical reactions due to their amine functionality and the reactivity inherent to their strained ring system. For instance, the synthesis of heterocyclic systems often involves the reaction of azetidine derivatives with nucleophiles, such as heterocyclic amines, to form fused pyrimidinones or with C-nucleophiles to create substituted pyranones . These reactions highlight the versatility of azetidine derivatives in constructing complex heterocyclic structures.
Physical and Chemical Properties Analysis
Propriétés
IUPAC Name |
2,2-dimethylazetidin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-5(2)4(6)3-7-5/h4,7H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEXCGGKCZIFOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CN1)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylazetidin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

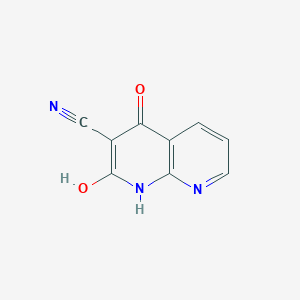
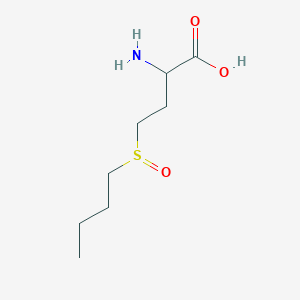
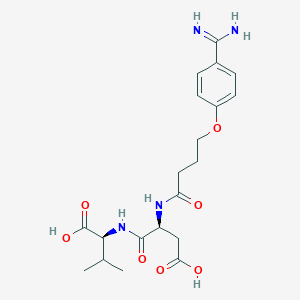
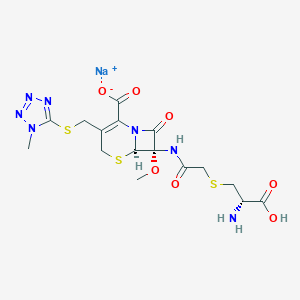
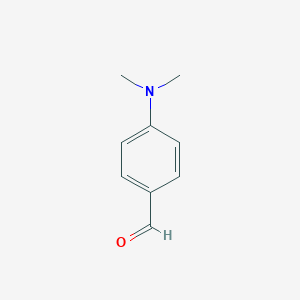
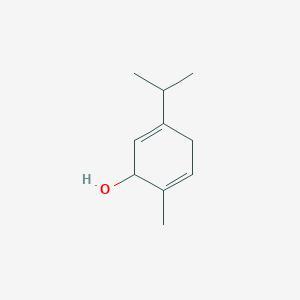
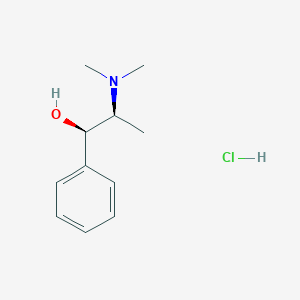
![6-[(3-Chloropropyl)amino]-1,3-dimethyluracil](/img/structure/B131462.png)
